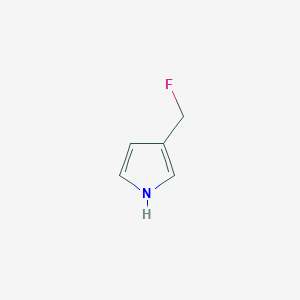
3-(Fluoromethyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Fluoromethyl)-1H-pyrrole is an organic compound that belongs to the class of fluorinated heterocycles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1H-pyrrole can be achieved through various methods. One common approach involves the fluoromethylation of pyrrole using fluoroiodomethane under visible light-mediated radical conditions. This method utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods: Industrial production of fluorinated compounds often involves the use of specialized fluorination reagents and catalysts. For example, the use of fluorinase enzymes has been explored for the selective introduction of fluorine atoms into organic molecules .
化学反应分析
Types of Reactions: 3-(Fluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyrrole derivatives, which can be further functionalized for specific applications .
科学研究应用
3-(Fluoromethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is explored for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Fluorinated pyrroles are investigated for their potential therapeutic properties, including anti-cancer and anti-viral activities.
作用机制
The mechanism of action of 3-(Fluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathwaysThis can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Trifluoromethylpyrrole: Contains three fluorine atoms attached to the methyl group, offering different chemical properties.
Fluoromethoxy-pyrrole: Features a fluoromethoxy group, which can influence its reactivity and applications.
Difluoromethylpyrrole: Contains two fluorine atoms, providing a balance between reactivity and stability.
Uniqueness: 3-(Fluoromethyl)-1H-pyrrole is unique due to its single fluorine atom, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for specific applications where precise control over fluorine content is required.
属性
CAS 编号 |
71580-24-0 |
|---|---|
分子式 |
C5H6FN |
分子量 |
99.11 g/mol |
IUPAC 名称 |
3-(fluoromethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6FN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |
InChI 键 |
XGDZIJZJTBJITG-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=C1CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


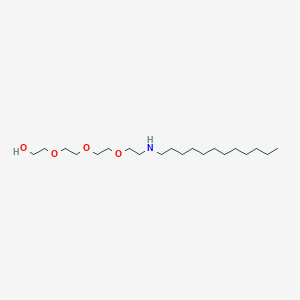

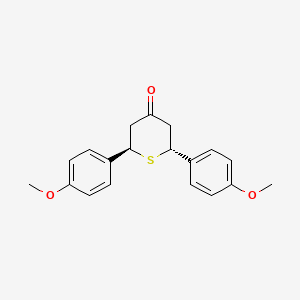
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
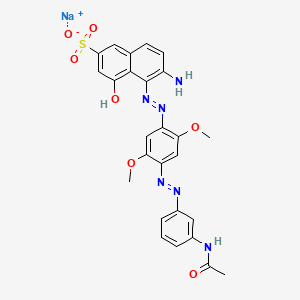
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

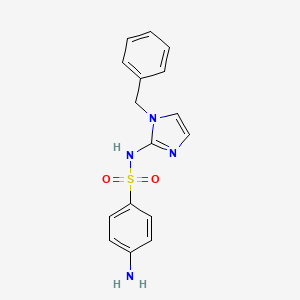
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
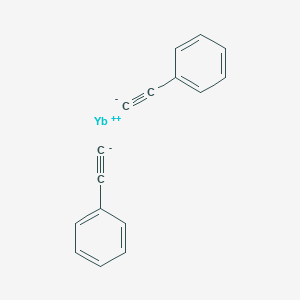

![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
